molecular formula C18H20O5S2 B12210598 Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl- CAS No. 65649-94-7

Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-

Cat. No.: B12210598
CAS No.: 65649-94-7
M. Wt: 380.5 g/mol
InChI Key: AGCUQEHKXKVJFT-UHFFFAOYSA-N
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Description

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is an organic compound with a complex structure It is characterized by the presence of benzene rings, sulfonyl groups, and an ethoxyethenylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] typically involves the reaction of benzene derivatives with sulfonyl chloride and ethoxyethenylidene intermediates. The reaction conditions often require the presence of a base, such as pyridine, to facilitate the formation of the sulfonyl groups. The process may also involve heating and the use of solvents like dichloromethane to ensure proper mixing and reaction completion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethoxyethenylidene linkage may also play a role in modulating the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1,1’-(oxydiethylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
  • Benzene, 1,1’-(1-methylethylidene)bis[4-methoxy-]

Uniqueness

Benzene, 1,1’-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and ethoxyethenylidene groups allows for a wide range of chemical transformations and applications that are not possible with simpler benzene derivatives .

Biological Activity

Benzene derivatives have garnered attention in various fields of research due to their diverse biological activities. The compound Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] is notable for its potential applications in medicinal chemistry and its biological implications. This article delves into the biological activity of this compound, summarizing relevant data, research findings, and case studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₈N₂O₄S₂
  • Molecular Weight : 386.47 g/mol
  • IUPAC Name : Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-]
  • CAS Registry Number : Not specified in the provided sources.

Biological Activity Overview

The biological activity of Benzene, 1,1'-[(ethoxyethenylidene)bis(sulfonyl)]bis[4-methyl-] has been investigated in various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl-containing compounds. For instance:

  • Inhibition Studies : Compounds with similar sulfonyl groups have shown significant activity against bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related sulfonyl derivatives ranged from 0.78 to 3.125 μg/mL against S. aureus .
  • Mechanism of Action : The mechanism often involves the inhibition of key enzymes like DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .

Anticancer Activity

The anticancer potential of benzene derivatives is also a focus area:

  • Cell Line Studies : In vitro studies have indicated that benzene sulfonamide derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.78 - 3.125 μg/mL
AnticancerVarious Cancer Cell LinesIC50 values < 10 μM

Case Studies

Several case studies provide insights into the practical applications and implications of benzene derivatives:

  • Study on Sulfonamide Derivatives :
    • A study evaluated the effects of various sulfonamide derivatives on microbial resistance patterns. The findings indicated that modifications in the benzene ring structure significantly influenced biological activity. Compounds with ethoxy groups demonstrated enhanced efficacy against resistant strains .
  • Pharmacological Evaluation :
    • Another study focused on synthesizing new benzene derivatives and assessing their pharmacological profiles. The results revealed that specific modifications could lead to improved selectivity and reduced toxicity in mammalian cells while maintaining antimicrobial efficacy .

Properties

CAS No.

65649-94-7

Molecular Formula

C18H20O5S2

Molecular Weight

380.5 g/mol

IUPAC Name

1-[2-ethoxy-1-(4-methylphenyl)sulfonylethenyl]sulfonyl-4-methylbenzene

InChI

InChI=1S/C18H20O5S2/c1-4-23-13-18(24(19,20)16-9-5-14(2)6-10-16)25(21,22)17-11-7-15(3)8-12-17/h5-13H,4H2,1-3H3

InChI Key

AGCUQEHKXKVJFT-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(S(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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